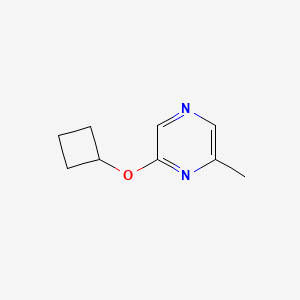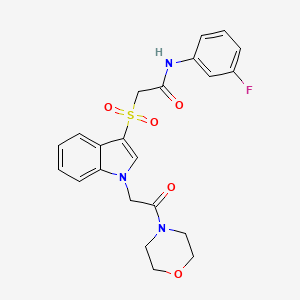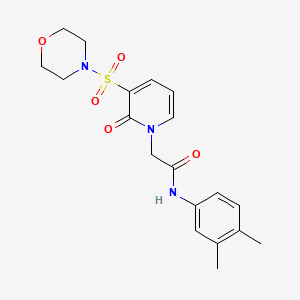
(6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of molecules that incorporate both quinoline and piperazine structures, which are known for their diverse biological activities and potential in therapeutic applications. The presence of a fluorine atom and a methoxy group within its structure suggests it might exhibit unique physical, chemical, and biological properties.
Synthesis Analysis
Although specific synthesis methods for this compound are not readily found, similar compounds, such as those involving fluorophore derivatives and piperazine moieties, are typically synthesized through multi-step organic reactions. These processes often involve the formation of intermediate compounds followed by cyclization, substitution, and refinement steps to achieve the desired molecular structure (Hirano et al., 2004).
Molecular Structure Analysis
The molecular structure of quinoline and piperazine derivatives has been extensively studied, showing that the positioning of functional groups such as fluorine and methoxy significantly impacts the molecule's electronic configuration, stability, and reactivity. Detailed analysis through spectroscopic methods such as NMR and X-ray crystallography provides insights into the molecular conformation and intermolecular interactions affecting its properties and potential bioactivity (Al-Ansari, 2016).
Chemical Reactions and Properties
Compounds with this structure can participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the functional groups present. The fluorine atom enhances the molecule's electrophilic character, making it more reactive towards nucleophiles. Moreover, the piperazine ring can engage in reactions typical for secondary amines, such as alkylation and acylation (Karkhut et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystallinity, are influenced by their molecular structure. The presence of a fluorine atom typically increases the compound's lipophilicity, which could affect its solubility in organic solvents versus water. The methoxy group might contribute to increased solubility in certain organic solvents (Wang et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are significantly impacted by the quinoline and piperazine structures and the substitution pattern of the molecule. Fluorine atoms attached to aromatic systems often increase the system's chemical stability while also influencing the electronic distribution across the molecule, affecting its reactivity towards various chemical reagents (Lv et al., 2013).
Applications De Recherche Scientifique
Antidepressant Activity
- The compound (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone, a novel 5-HT3 receptor antagonist, has demonstrated antidepressant-like effects in rodent models of depression (Mahesh et al., 2012).
Antifungal Properties
- Novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives have shown promising effects on antifungal activity (Lv et al., 2013).
Anticancer Activity
- Certain 2-anilino-3-aroylquinolines, similar in structure, have exhibited significant antiproliferative activity against various human cancer cell lines (Srikanth et al., 2016).
- Other derivatives have also been studied for their antiproliferative properties against non-small cell lung cancers and breast cancers (Tseng et al., 2013).
Fluorescence in Biomedical Analysis
- The compound 6-methoxy-4-quinolone has been identified as a novel fluorophore with strong fluorescence in a wide pH range, suitable for biomedical analysis (Hirano et al., 2004).
Antiviral Properties
- Quinoline-triazole conjugates have been synthesized and evaluated for their potential as anti-Dengue virus agents (Tseng et al., 2019).
Orientations Futures
The future directions for research on this compound could include further investigation into its potential applications, given its structural similarity to quinolones which are known to have various medicinal properties . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, could be beneficial.
Mécanisme D'action
Target of Action
The primary target of the compound (6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone is bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them an effective target for antibacterial agents .
Mode of Action
This compound interacts with its targets by inhibiting the action of DNA gyrase and topoisomerase IV . This inhibition disrupts the supercoiling process necessary for bacterial DNA replication, thereby preventing the bacteria from reproducing .
Biochemical Pathways
The compound’s action on DNA gyrase and topoisomerase IV affects the biochemical pathway of bacterial DNA replication . By inhibiting these enzymes, this compound disrupts the supercoiling of bacterial DNA, which is a critical step in the replication process . This disruption leads to the death of the bacterial cell as it can no longer replicate its DNA .
Pharmacokinetics
The structure-activity relationship study of fluoroquinolones suggests that the basic group at c-7 can influence the potency and pharmacokinetics of fluoroquinolones .
Result of Action
The result of the action of this compound is the disruption of bacterial DNA replication, leading to the death of the bacterial cell . This makes the compound an effective antibacterial agent .
Propriétés
IUPAC Name |
[6-fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2/c1-33-22-10-7-19(8-11-22)27(32)24-18-29-25-12-9-20(28)17-23(25)26(24)31-15-13-30(14-16-31)21-5-3-2-4-6-21/h2-12,17-18H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPXIXIIOAHKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2493296.png)



![N-(2,4-difluorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2493300.png)
![3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride](/img/structure/B2493301.png)

![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2493303.png)
![N-(2-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2493309.png)
![5-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2493310.png)
![{6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2493313.png)


![4-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2493319.png)